molecular formula C12H13F3O2 B8713250 2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]- CAS No. 134142-88-4

2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-

Cat. No.: B8713250
CAS No.: 134142-88-4
M. Wt: 246.22 g/mol
InChI Key: MFXGEWSWEYECRG-UHFFFAOYSA-N
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Description

2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]- is a useful research compound. Its molecular formula is C12H13F3O2 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134142-88-4

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]oxane

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)9-4-6-10(7-5-9)17-11-3-1-2-8-16-11/h4-7,11H,1-3,8H2

InChI Key

MFXGEWSWEYECRG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-(Trifluoromethyl)-phenol (40 g) in dichloromethane (100 ml) was added at 0° C. dropwise to a solution of dihydropyran (53 g) in dichloromethane (100 ml) and aqueous HCl (200 μl) The reaction was allowed to reach room temperature, then quenched with saturated sodium bicarbonate (×1). The organic layer was separated and dried (MgSO4), concentrated in vacuo to give the sub-title compound (81 g)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

a solution of 4-(trifluoromethyl)phenol (2.44 g, 15 mmol) in dichloromethane (5 ml) was added to a solution of 3,4-dihydro-2H-pyran (4.10 ml, 45 mmol) and a 3.6 M solution of hydrogen chloride in ethyl acetate (0.015 ml, 0.05 mmol) in dichloromethane (10 ml). The reaction mixture was stirred at room temperature for 16 h. It was diluted with ethyl acetate (100 m) and washed with a saturated aqueous solution of sodium hydrogencarbonate (100 ml). The aqueous phase was extracted with ethyl acetate (2×30 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crud product was purified by flash chromatography on silica (90 g), using ethyl acetate/heptane 1:10 as eluent to give 3.09 g of 2-(4-(trifluoromethyl)phenoxy)tetrahydropyran.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.015 mL
Type
catalyst
Reaction Step Six

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